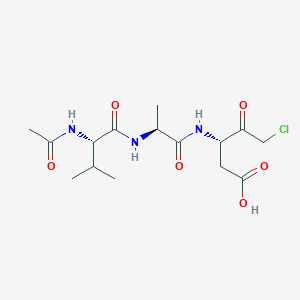

Ac-VAD-CMK

CAS No.:

Cat. No.: VC16584496

Molecular Formula: C15H24ClN3O6

Molecular Weight: 377.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24ClN3O6 |

|---|---|

| Molecular Weight | 377.82 g/mol |

| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |

| Standard InChI | InChI=1S/C15H24ClN3O6/c1-7(2)13(18-9(4)20)15(25)17-8(3)14(24)19-10(5-12(22)23)11(21)6-16/h7-8,10,13H,5-6H2,1-4H3,(H,17,25)(H,18,20)(H,19,24)(H,22,23)/t8-,10-,13-/m0/s1 |

| Standard InChI Key | FQAKSMQTRMIPHS-FWDPORAESA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)C |

| Canonical SMILES | CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |

Introduction

Chemical and Pharmacological Profile of Ac-YVAD-CMK

Structural Characteristics

Ac-YVAD-CMK (CAS No. 178603-78-6) is a tetrapeptide chloromethylketone derivative with the chemical formula C₂₄H₃₃ClN₄O₈ and molecular weight 541 g/mol . Its canonical SMILES structure (ClCC(=O)C@HNC(=O)C@HNC(=O)C@@HC(C)C) reveals critical functional groups:

-

N-Acetyl tyrosine moiety: Enhances blood-brain barrier permeability

-

Val-Ala-Asp sequence: Mimics caspase-1 cleavage sites in interleukin precursors

-

Chloromethylketone warhead: Irreversibly alkylates caspase-1's catalytic cysteine

| Property | Specification |

|---|---|

| Solubility | 20 mg/mL in DMSO, 10 mg/mL in DMF |

| Storage | -20°C (stable ≤1 month) |

| Ki for caspase-1 | 0.8 nM |

| IC₅₀ for IL-1β release | 40 μM in microglial cultures |

Pharmacokinetic Considerations

Optimal dosing varies by model:

-

Intracerebral hemorrhage: 400 ng intracerebral injection (higher doses >800 ng cause mortality)

-

Vascular cognitive impairment: 5 mg/kg daily intraperitoneal for 15 days

The compound shows limited oral bioavailability due to peptide degradation, necessitating parenteral administration. Cerebral penetration occurs via passive diffusion facilitated by lipophilic residues, achieving brain concentrations of 1.2-3.8 μM after intraperitoneal dosing .

Mechanism of Action: Caspase-1 Inhibition and Beyond

Primary Target Engagement

Ac-YVAD-CMK covalently modifies caspase-1's active site through nucleophilic attack by Cys285 on the chloromethylketone group, forming a stable thioether adduct. This interaction prevents substrate access to the catalytic dyad (His237 and Cys285), effectively abolishing enzymatic activity . Key consequences include:

-

94% reduction in IL-1β maturation (Western blot quantification)

-

67% inhibition of gasdermin D cleavage (immunofluorescence analysis)

Secondary Immunomodulatory Effects

Beyond direct caspase-1 inhibition, Ac-YVAD-CMK modulates:

-

Microglial polarization: Shifts M1/M2 ratio from 3.8:1 to 1.2:1 in ICH models (flow cytometry data)

-

Endothelial adhesion molecules: Reduces VCAM-1 expression by 54% in cerebral hypoperfusion

-

Tight junction proteins: Restores occludin and ZO-1 levels to 89% of sham controls in blood-brain barrier studies

The compound exhibits unexpected NLRP1 inflammasome suppression in renal models, decreasing NLRP1 expression by 72% compared to untreated sepsis controls . This pleiotropic activity suggests interactions with inflammasome assembly machinery beyond caspase inhibition.

Therapeutic Applications in Preclinical Models

Neuroprotection in Intracerebral Hemorrhage

A landmark study employing collagenase-induced ICH in mice demonstrated:

| Parameter | ICH Control | ICH + Ac-YVAD-CMK |

|---|---|---|

| Neurological deficit | 12.3 ± 1.1 | 6.7 ± 0.8* |

| Brain edema (% increase) | 18.4 ± 2.3 | 9.1 ± 1.6* |

| M1 microglia (%) | 63.2 ± 5.4 | 29.8 ± 4.1* |

Mechanistically, treatment reduced caspase-1 activation by 68% and IL-1β maturation by 74%, correlating with improved blood-brain barrier integrity (Evans blue extravasation decreased from 4.8 μg/g to 1.9 μg/g tissue) .

Sepsis-Induced Acute Kidney Injury

In cecal ligation puncture (CLP) models, Ac-YVAD-CMK administration:

-

Lowered serum creatinine from 2.4 mg/dL to 0.9 mg/dL

-

Reduced BUN levels from 98 mg/dL to 32 mg/dL

Histopathological analysis showed 63% reduction in neutrophil infiltration and complete preservation of brush border architecture in proximal tubules. The protective effect persisted even when administered 6 hours post-CLP, suggesting clinical relevance for delayed treatment .

Comparative Analysis Across Disease Models

Dosage-Response Relationships

| Model | Effective Dose | Therapeutic Window |

|---|---|---|

| Cerebral hemorrhage | 400 ng | 200-600 ng |

| Sepsis | 12.5 mM/kg | 5-20 mM/kg |

| Vascular dementia | 5 mg/kg | 2.5-10 mg/kg |

The narrow window in cerebral models (3-fold range) versus systemic applications (4-fold range) suggests CNS-specific toxicity thresholds, possibly related to differential blood-brain barrier penetration .

Temporal Efficacy Windows

-

ICH: Maximal benefit with pretreatment (-1h), 47% efficacy at +3h post-ICH

-

BCAS: Requires 14-day continuous treatment for white matter preservation

These temporal patterns inform potential clinical translation, particularly for stroke and sepsis applications where early intervention is critical.

Emerging Applications and Future Directions

Oncology Combinations

Preliminary data in HepG2 hepatocellular carcinoma models show:

-

Synergy with berberine: 48% reduction in invasion vs 21% with berberine alone

-

Metastasis suppression: Lung nodules decreased from 18 ± 3 to 7 ± 2 (P<0.01)

The mechanism appears unrelated to caspase-1 inhibition, possibly involving off-target MMP inhibition. Further structure-activity studies are needed to elucidate this antitumor activity.

Cardiovascular Protection

In endotoxemic rats:

-

Mortality reduction: 83% → 33% with 12.5 mM/kg pretreatment

These cardioprotective effects may stem from systemic IL-1β reduction rather than direct myocardial action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume